2-(Pentan-2-yl)morpholine
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Overview
Description
2-(Pentan-2-yl)morpholine is an organic compound that belongs to the morpholine family Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound this compound is characterized by the presence of a pentan-2-yl group attached to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentan-2-yl)morpholine typically involves the reaction of morpholine with a suitable alkylating agent. One common method is the alkylation of morpholine with 2-bromopentane under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the nitrogen atom of morpholine, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Pentan-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines, alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-(Pentan-2-yl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Pentan-2-yl)morpholine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring can enhance the compound’s ability to cross biological membranes and reach its target sites. The exact pathways involved in its mechanism of action can vary based on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the pentan-2-yl group.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
N-Ethylmorpholine: A derivative with an ethyl group attached to the nitrogen atom.
Uniqueness
2-(Pentan-2-yl)morpholine is unique due to the presence of the pentan-2-yl group, which can influence its chemical and biological properties. This structural modification can enhance its lipophilicity, potentially improving its ability to interact with hydrophobic targets and increasing its bioavailability. Additionally, the specific substitution pattern can affect the compound’s reactivity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-pentan-2-ylmorpholine |
InChI |
InChI=1S/C9H19NO/c1-3-4-8(2)9-7-10-5-6-11-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
MUPRQHMERDXIBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1CNCCO1 |
Origin of Product |
United States |
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